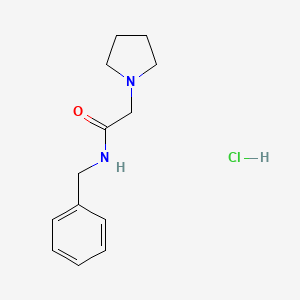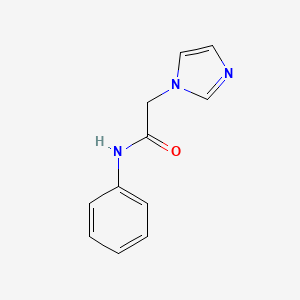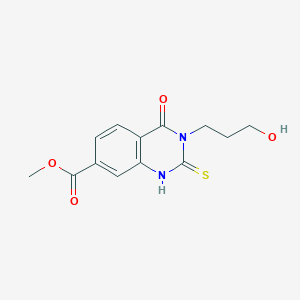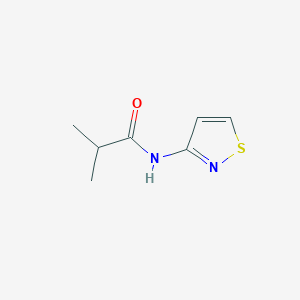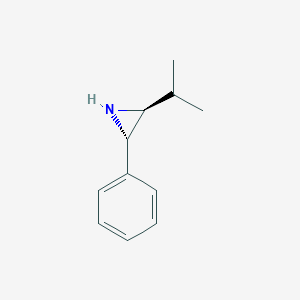
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans is a chiral aziridine compound characterized by the presence of a phenyl group and an isopropyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans typically involves the reaction of a suitable precursor with an aziridination reagent. One common method is the reaction of a chiral amine with a halogenated precursor under basic conditions to form the aziridine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the reaction, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The strained ring structure makes aziridines susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines, alcohols, and thiols.
Wissenschaftliche Forschungsanwendungen
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans involves its high reactivity due to the strained three-membered ring. The aziridine ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. This reactivity makes it a valuable intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2,3-Diphenyl-1-(propan-2-yl)aziridine: Similar in structure but with an additional phenyl group.
(2S,3S)-2-(Hydroxymethyl)-N-isopropyl-3-phenyl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide: Contains additional functional groups and a more complex structure.
Uniqueness
rac-(2R,3R)-2-phenyl-3-(propan-2-yl)aziridine,trans is unique due to its specific stereochemistry and the presence of both phenyl and isopropyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of chiral molecules and complex organic structures.
Eigenschaften
CAS-Nummer |
73475-45-3 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(2S,3S)-2-phenyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
FBPLCKGWKGGAQI-QWRGUYRKSA-N |
SMILES |
CC(C)C1C(N1)C2=CC=CC=C2 |
Isomerische SMILES |
CC(C)[C@H]1[C@@H](N1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1C(N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


